molecular formula C7H7BrN2O B599404 Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide CAS No. 107934-07-6

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide

Cat. No.: B599404
CAS No.: 107934-07-6
M. Wt: 215.05
InChI Key: PJOZBNHDUCMZTI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide is a heterocyclic compound that belongs to the imidazopyridine family. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable scaffold in drug development and other scientific research.

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key process in inflammation and immune responses.

Mode of Action

The compound interacts with its targets (AChE, BChE, and LOX) by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the normal function of these enzymes, leading to various downstream effects.

Biochemical Pathways

The inhibition of AChE and BChE can affect the cholinergic system, which plays a crucial role in memory and cognition. This could potentially have implications in the treatment of neurodegenerative disorders like Alzheimer’s disease . The inhibition of LOX, on the other hand, can disrupt the arachidonic acid pathway, potentially reducing inflammation and immune responses .

Result of Action

The molecular and cellular effects of the action of this compound are largely dependent on its inhibitory effects on AChE, BChE, and LOX. By inhibiting these enzymes, the compound can potentially alter neurotransmission in the nervous system and modulate inflammatory and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2(3H)-one hydrobromide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable carbonyl compound, followed by cyclization to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, such as hydrobromic acid, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a wide range of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide has numerous applications in scientific research:

Comparison with Similar Compounds

Imidazo[1,2-a]pyridin-2(3H)-one hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse functionalization and a wide range of applications in different scientific fields.

Properties

IUPAC Name

3H-imidazo[1,2-a]pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O.BrH/c10-7-5-9-4-2-1-3-6(9)8-7;/h1-4H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOZBNHDUCMZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C2N1C=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657479
Record name Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107934-07-6
Record name Imidazo[1,2-a]pyridin-2(3H)-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 9 g (34.4 mmol) of (2-imino-2H-pyridin-1-yl)-acetic acid ethyl ester hydrobromide salt in 200 mL of ethanol is heated at reflux for 18 h. The reaction mixture is then cooled to room temperature and the precipitate is collected. The isolated solid is washed with ethanol to give the desired compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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